3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel-
Overview
Description
This would include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the products formed, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This would involve studying the physical properties (like melting point, boiling point, solubility) and chemical properties (like acidity, basicity, reactivity) of the compound.Scientific Research Applications
Antibacterial Properties
- The synthesis of hydrazides derived from 3-pyrrolidinecarboxylic acid and their subsequent reactions with aromatic aldehydes have led to the production of compounds with notable antibacterial properties. This finding is significant in the field of medicinal chemistry for developing new antibacterial agents (Kostenko et al., 2015).
Antimicrobial and Antimycobacterial Activity
- Research on pyridine carboxylic acid derivatives, which share structural similarities with 3-pyrrolidinecarboxylic acid derivatives, has revealed their potential in antimicrobial and antimycobacterial applications. These findings highlight the significance of such compounds in combating various microbial infections (R.V.Sidhaye et al., 2011).
Antimalarial and Antileukemic Properties
- The interaction of similar carboxylic acid derivatives with transition metals has shown varying degrees of antimalarial and antileukemic activities, indicating their potential use in treating these conditions. The coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) enhances these properties, suggesting a new avenue for drug development (Scovill et al., 1982).
Synthesis as an Intermediate in Insecticide Production
- Derivatives of pyrrolidinecarboxylic acid have been utilized as intermediates in the synthesis of insecticides, exemplifying their role in agricultural chemistry. This application is crucial for developing new and effective pest control methods (Niu Wen-bo, 2011).
Potential in Anticancer Research
- Pyrrolidinecarboxylic acid derivatives have shown promise in anticancer research, especially against chronic myeloid leukemia and T lymphocyte carcinoma. The synthesis of these compounds and their subsequent biological activity assessments are paving the way for novel cancer treatments (Shabani et al., 2010).
Synthesis of Novel Thiazolidinones
- The condensation of pyridine-3-carboxylic acid hydrazide with aromatic aldehydes, followed by cyclization, has led to the creation of thiazolidinone derivatives. These compounds have been analyzed for their biological activity, highlighting the versatility of pyrrolidinecarboxylic acid derivatives in synthesizing biologically active molecules (Revanasiddappa & Subrahmanyam, 2009).
Safety And Hazards
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Future Directions
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Please consult a chemistry professional or academic database for more specific information on this compound.
properties
IUPAC Name |
(3R,4S)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2/c1-12(14-8-5-9-15(20)10-14)22-23-19(25)17-16(11-21-18(17)24)13-6-3-2-4-7-13/h2-10,16-17H,11H2,1H3,(H,21,24)(H,23,25)/b22-12+/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXQCSEZPQBNZ-CBCLUANDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1C(CNC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)[C@@H]1[C@H](CNC1=O)C2=CC=CC=C2)/C3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinecarboxylic acid, 2-oxo-4-phenyl-, 2-(1-(3-bromophenyl)ethylidene)hydrazide, (3R,4S)-rel- | |
CAS RN |
1051487-82-1 | |
Record name | AC-264613 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051487821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AC-264613 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ST2P4BE17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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